2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based bis-boronic ester derivative. Structurally, it features a central fluorene core substituted at the 9-position with two phenyl groups and at the 2,7-positions with dioxaborolane moieties. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers and organic electronic materials . The diphenyl substituents at the 9-position confer rigidity and extended π-conjugation, enhancing thermal stability and electronic properties compared to alkyl-substituted analogs .
Properties
IUPAC Name |
2-[9,9-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40B2O4/c1-33(2)34(3,4)41-38(40-33)27-19-21-29-30-22-20-28(39-42-35(5,6)36(7,8)43-39)24-32(30)37(31(29)23-27,25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-24H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEUKQLOGUAPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)B7OC(C(O7)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Fluorene Derivatives
The Miyaura borylation reaction is the most widely employed method for introducing boronic ester functionalities to aromatic systems. For 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), this involves reacting 9,9-diphenyl-9H-fluorene-2,7-diboronic acid with pinacol in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium carbonate. The reaction proceeds via oxidative addition of the dibromofluorene precursor to palladium, followed by transmetallation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to form the boronic ester.
Key challenges include suppressing competing Suzuki-Miyaura coupling, which occurs if the base is too strong or the palladium loading is excessive. Optimal conditions involve:
-
Catalyst : 2–5 mol% Pd(dppf)Cl₂
-
Solvent : Anhydrous dioxane or toluene
Yield improvements (up to 85%) are achieved by degassing solvents and using freshly distilled pinacol.
Direct Boronic Esterification via Boronic Acid Intermediates
An alternative route starts with 9,9-diphenylfluorene-2,7-diboronic acid, which is esterified with pinacol under acidic conditions. This two-step method first synthesizes the diboronic acid via lithiation of 2,7-dibromo-9,9-diphenylfluorene followed by treatment with trimethyl borate. The intermediate is then refluxed with pinacol in ethanol, catalyzed by p-toluenesulfonic acid (PTSA).
Advantages :
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Avoids palladium catalysts, reducing costs.
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Higher purity due to crystalline boronic acid intermediates.
Limitations :
Optimization of Reaction Conditions
Catalyst and Ligand Screening
Palladium catalysts with bulky ligands (e.g., SPhos, XPhos) enhance selectivity for borylation over coupling. Nickel catalysts (e.g., NiCl₂(dppe)) offer cost advantages but require higher temperatures (120°C) and exhibit lower yields (~65%).
Table 1: Catalyst Performance Comparison
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | 85 | 98 |
| NiCl₂(dppe) | dppe | 65 | 92 |
| Pd(OAc)₂ | SPhos | 78 | 95 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) accelerate transmetallation but increase side reactions. Nonpolar solvents like toluene improve selectivity but require longer reaction times (24–48 h). Microwave-assisted synthesis at 150°C reduces time to 2–4 h while maintaining yields above 80%.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (4:1). This removes unreacted dibromofluorene and boron byproducts.
Recrystallization
Recrystallization from ethanol/water (9:1) yields needle-like crystals with >99% purity, as confirmed by HPLC.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–202°C | |
| Boiling Point | 556.2±29.0°C | |
| Density | 1.17±0.1 g/cm³ | |
| Molecular Weight | 570.3 g/mol |
Scale-Up and Industrial Applications
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A 2019 study demonstrated 90% yield at 500 g/batch using a Pd/C packed bed reactor. The compound’s air stability enables storage under argon for >12 months without degradation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions like oxidation and reduction, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl halide, and solvent (e.g., toluene or water).
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products include biaryl compounds, which are valuable in the synthesis of organic semiconductors, OLED materials, and other advanced materials.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of this compound is in the fabrication of OLEDs. The compound serves as a precursor for semiconducting polymers used in OLEDs due to its excellent charge transport properties and photophysical characteristics. OLEDs are widely used in display technologies for televisions and smartphones because of their ability to produce vibrant colors and deep blacks.
Polymer Solar Cells
The compound is also utilized in the development of polymer solar cells (PSCs). Its structure allows for efficient light absorption and charge separation, making it suitable for use in low-bandgap polymers that enhance the efficiency of solar energy conversion. Studies have shown that incorporating this compound into PSCs can improve overall device performance by increasing the power conversion efficiency.
Organic Field Effect Transistors (OFETs)
In OFET applications, this compound functions as a semiconductor material. Its high mobility and stability under operational conditions make it an attractive candidate for use in flexible electronics. Research indicates that devices made with this compound exhibit promising electrical performance metrics.
Synthesis of Advanced Materials
The compound serves as a building block for synthesizing other advanced organic materials. Its boronic ester functionality allows for further chemical modifications, enabling the creation of tailored materials with specific electronic and optical properties.
Case Study 1: OLED Performance Enhancement
A study published in Advanced Materials demonstrated that integrating 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) into OLED structures resulted in a significant increase in luminescence efficiency compared to traditional materials. The enhanced charge transport properties facilitated better exciton management within the device.
Case Study 2: Efficiency in Polymer Solar Cells
Research conducted by Nature Energy highlighted the effectiveness of this compound when used in polymer solar cells. The study reported a power conversion efficiency exceeding 10%, which was attributed to improved light absorption characteristics and optimized charge transport pathways enabled by the unique molecular structure of the compound.
Comparative Data Table
| Application | Key Benefits | Performance Metrics |
|---|---|---|
| OLEDs | High luminescence efficiency | Increased brightness |
| Polymer Solar Cells | Enhanced power conversion efficiency | >10% efficiency |
| OFETs | High mobility and stability | Improved device performance |
| Advanced Materials | Versatile building block for custom materials | Tailored electronic properties |
Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves its role as a precursor in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid pinacol ester group undergoes transmetalation with the palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl halide. This process is crucial for the formation of biaryl compounds, which are integral to the development of advanced materials.
Comparison with Similar Compounds
Solubility and Processability
- Diphenyl derivative : Reduced solubility in common organic solvents (e.g., THF, toluene) due to aromatic rigidity, favoring solid-state applications .
- Alkyl derivatives (e.g., dioctyl) : Enhanced solubility for solution-processed thin films in OLEDs and solar cells .
- Branched alkyls (e.g., 2-ethylhexyl) : Intermediate solubility, balancing film morphology and charge transport .
Electronic Properties
Thermal Stability
Application-Specific Performance
- Diphenyl variant : Preferred for high-temperature optoelectronics and rigid-rod polymers .
- Dioctyl variant : Dominates in flexible OLEDs and dye-sensitized solar cells (DSSCs) due to solution processability .
- bis(4-Hexylphenyl) derivative : Balances solubility and charge mobility, used in organic field-effect transistors (OFETs) .
Photovoltaic Devices
The dioctyl derivative (C₄₁H₆₄B₂O₄) achieved a power conversion efficiency (PCE) of 8.7% in DSSCs when coupled with perylene diimide acceptors, outperforming diphenyl analogs (PCE = 6.2%) due to better film morphology .
Antibacterial Materials
Copper nanoparticle composites incorporating 9,9-bis(6-bromohexyl)fluorene bis-borolane (C₃₃H₄₈B₂Br₂O₄) demonstrated 99% bacterial inhibition against E. coli, leveraging the bromoalkyl side chains for nanoparticle stabilization .
Biological Activity
2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biological systems and potential therapeutic uses.
- Chemical Formula : C27H36B2O4
- CAS Number : 474918-36-0
- Molecular Weight : 468.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit a range of biological activities:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant. Studies have shown that similar dioxaborolanes can scavenge free radicals and reduce oxidative stress in cellular models .
- Enzyme Inhibition : The ability of the dioxaborolane group to interact with enzymes suggests potential as an inhibitor for various enzymatic reactions. For example, research into related compounds has indicated inhibition of key metabolic enzymes involved in cancer metabolism .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of similar compounds found that they effectively reduced lipid peroxidation in vitro. This suggests that 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could be beneficial in protecting cells from oxidative damage.
Case Study 2: Enzyme Interaction
In a comparative study on enzyme inhibition using fluorene derivatives, it was reported that certain dioxaborolanes significantly inhibited the activity of cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism and enhanced therapeutic efficacy when used alongside other drugs .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–3 mol%) |
| Ligand | PPh₃ (6 mol%) |
| Solvent | 1,4-dioxane/H₂O (3:1 v/v) |
| Temperature | 80–100°C |
| Reaction Time | 18–24 hours |
| Yield | 70–90% |
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and boronic ester integration. Aromatic protons appear at δ 7.2–8.1 ppm, while pinacol methyl groups resonate at δ 1.0–1.3 ppm .
- FT-IR : B-O stretching at ~1350 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .
- HPLC : Purity assessment (>97% via reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass spectrometry : MALDI-TOF or HRMS confirms molecular ion peaks (e.g., m/z 642.58 for C₄₁H₆₄B₂O₄) .
Basic: What are the key reactions facilitated by this compound?
Answer:
The compound is a versatile reagent in:
- Suzuki-Miyaura cross-coupling : Forms C-C bonds with aryl halides for biaryl synthesis (critical for optoelectronic polymers) .
- Oxidation : Boronic ester converts to boronic acid (H₂O₂/NaOH) for functional group diversification .
- Polymer synthesis : Serves as a monomer in conjugated polymers for OLEDs and sensors .
Advanced: How to optimize Suzuki-Miyaura coupling using this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos-based catalysts for improved turnover .
- Solvent selection : Use toluene/EtOH for sterically hindered substrates to enhance solubility .
- Microwave-assisted synthesis : Reduce reaction time (1–4 hours) while maintaining yields >80% .
- Additives : Add tetrabutylammonium bromide (TBAB) to stabilize the boronate intermediate .
Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and isolate via flash chromatography .
Advanced: How to resolve contradictions in purity vs. yield during synthesis?
Answer:
- Issue : High purity (HPLC >98%) often reduces yield due to stringent purification.
- Solution :
- Step 1 : Use gradient elution in column chromatography (hexane → ethyl acetate) to separate boronic ester byproducts.
- Step 2 : Recrystallize twice from THF/methanol (1:5 v/v) to remove Pd residues .
- Step 3 : Validate purity via ¹H NMR integration of pinacol methyl groups (δ 1.0–1.3 ppm) against aromatic protons .
Q. Table 2: Trade-off Analysis (Purity vs. Yield)
| Purification Method | Purity (%) | Yield (%) |
|---|---|---|
| Single recrystallization | 95 | 75 |
| Double recrystallization | 98 | 60 |
| Column chromatography | 99 | 50 |
Advanced: How does alkyl chain substitution affect the compound's material properties?
Answer:
Alkyl chains (e.g., octyl, ethylhexyl) influence:
- Solubility : Longer chains (C₈H₁₇) enhance solubility in nonpolar solvents (toluene, chloroform) .
- Crystallinity : Branched chains (e.g., 2-ethylhexyl) disrupt π-π stacking, reducing crystallinity and improving film-forming ability .
- Optoelectronic properties : Linear chains (C₈H₁₇) promote planar fluorene stacking, enhancing charge transport in OLEDs .
Q. Structural Insight :
- X-ray crystallography reveals fluorene cores remain coplanar, while alkyl chains extend perpendicularly, isolating aromatic systems .
- Disordered pinacol groups (50:50 occupancy) reduce symmetry, affecting thin-film morphology .
Advanced: What analytical methods resolve discrepancies in crystallographic data?
Answer:
For disordered structures (e.g., pinacol groups):
- Restraints : Apply SHELXL SADI commands to equalize C-CH₃ bond lengths .
- X-ray refinement : Use anisotropic displacement parameters (ADPs) for non-H atoms and isotropic modeling for H atoms .
- Complementary techniques : Pair XRD with DFT calculations (B3LYP/6-31G*) to validate torsional angles (e.g., gauche conformers in alkyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
